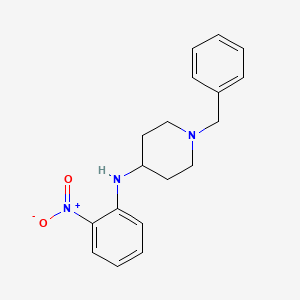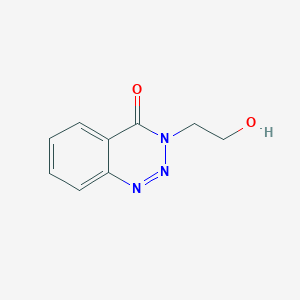
Vinylacetylglycine, methyl ester
Overview
Description
Vinylacetylglycine, methyl ester is an organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.1671 g/mol . It is an ester derivative of vinylacetylglycine, characterized by the presence of a vinyl group attached to the acetylglycine moiety. Esters are known for their pleasant odors and are widely used in various industrial applications .
Preparation Methods
Vinylacetylglycine, methyl ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of vinylacetylglycine with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to esterify vinylacetylglycine with methanol under mild conditions.
Chemical Reactions Analysis
Vinylacetylglycine, methyl ester undergoes several types of chemical reactions:
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield vinylacetylglycine and methanol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Scientific Research Applications
Vinylacetylglycine, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of vinylacetylglycine, methyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Vinylacetylglycine, methyl ester can be compared with other esters such as:
Methyl Acetate: Both compounds are esters, but methyl acetate lacks the vinyl and glycine moieties, making it less versatile in terms of chemical reactivity.
Ethyl Acetate: Similar to methyl acetate, ethyl acetate is a simpler ester and does not possess the functional groups present in this compound.
Methyl Butyrate: This ester has a different alkyl chain and lacks the vinyl and glycine functionalities, making it less suitable for certain applications.
This compound stands out due to its unique combination of vinyl, acetyl, and glycine groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-(but-3-enoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(9)8-5-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICTTHNDAIMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423921 | |
| Record name | Vinylacetylglycine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73122-61-9 | |
| Record name | Vinylacetylglycine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


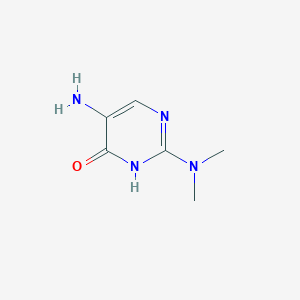
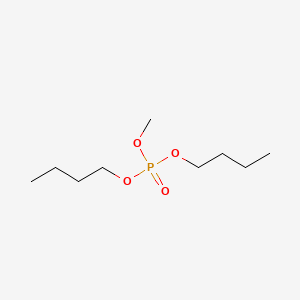




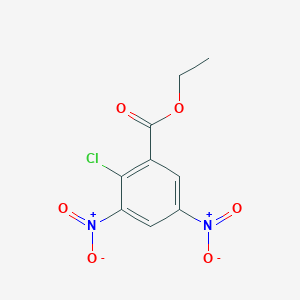
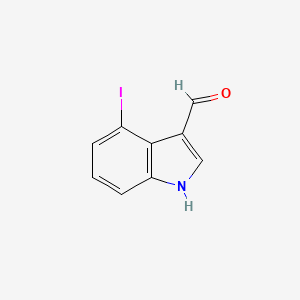
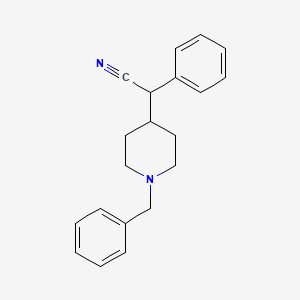
![4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione](/img/structure/B3056583.png)
